(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one
Description
(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutan]-7-one is a complex organic compound characterized by its unique spirocyclic structure
Properties
CAS No. |
1807938-84-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one |
InChI |
InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m1/s1 |
InChI Key |
JZUWEBMBMMLTLH-HTRCEHHLSA-N |
Isomeric SMILES |
C1CC2(C1)[C@H]3[C@@H](C2=O)CCO3 |
Canonical SMILES |
C1CC2(C1)C3C(C2=O)CCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which allows for the formation of the spirocyclic structure. This reaction often requires the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one are not well-documented, the principles of photochemistry and cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and advanced photoredox catalysts can facilitate the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]
- Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-
Uniqueness
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Biological Activity
Introduction
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one is a bicyclic organic compound notable for its unique spiro structure and potential biological activities. The compound features a bicycloheptane framework fused with a cyclobutanone moiety, with an oxygen atom integrated into the spiro system. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | FNAOMPNFIBVSGB-VXNVDRBHSA-N |
The stereochemistry of the compound indicated by (1S,5R) suggests specific three-dimensional arrangements that can significantly influence its biological interactions and properties.
The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to a range of biological effects depending on the specific target and pathway involved.
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on the molecular structure of this compound. These models suggest potential activities in various therapeutic areas including antimicrobial and anticancer properties.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar activities due to its structural characteristics .
- Cytotoxic Effects : A study exploring the cytotoxicity of bicyclic compounds found that certain derivatives could induce apoptosis in cancer cell lines. The unique structural features of this compound may contribute to its potential as an anticancer agent .
- Neuroprotective Properties : Preliminary studies suggest that spirocyclic compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . This opens avenues for investigating the neuroprotective potential of this compound.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Oxaspiro[bicyclo[3.2.0]heptane-6-one] | Bicyclic | Potential antimicrobial activity |
| Bicyclo[3.2.0]heptan-6-one | Bicyclic | Known for cytotoxic effects |
| Spiro[4.5]decane | Spirocyclic | Exhibits interesting mechanical properties |
| Cyclobutane derivatives | Cyclic | Various biological activities noted |
The uniqueness of this compound lies in its specific stereochemistry and combination of spirocyclic and bicyclic features that may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
